Boceprevir-d9 - 1256751-11-7

Boceprevir-d9

Catalog Number: EVT-1462532
CAS Number: 1256751-11-7
Molecular Formula: C27H45N5O5
Molecular Weight: 528.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Boceprevir-d9 is a deuterated analog of Boceprevir, a potent inhibitor of the Hepatitis C virus (HCV) NS3/4A protease. [, , , ] This isotopic labeling makes it a valuable tool in various scientific research applications, particularly in pharmacokinetic and metabolic studies. []

Boceprevir

Compound Description: Boceprevir is a potent, orally bioavailable inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. [] It was one of the first direct-acting antiviral agents approved for the treatment of chronic HCV genotype 1 infection. [] It forms a covalent adduct with the active site cysteine of HCV NS3/4A protease. [] Boceprevir has demonstrated potent antiviral activity against HCV genotypes 1a and 1b, including in patients who have failed prior treatment with peginterferon and ribavirin. [, ]

Relevance: Boceprevir is the parent compound of Boceprevir-d9. Boceprevir-d9 is a deuterated analog of boceprevir, where nine hydrogen atoms are replaced with deuterium. These isotopic substitutions do not alter the chemical structure of the molecule, and boceprevir-d9 retains the key pharmacophores responsible for its biological activity. [, ]

Telaprevir

Compound Description: Telaprevir is another first-generation HCV NS3/4A protease inhibitor with a similar mechanism of action to boceprevir. [, , ] Like boceprevir, telaprevir was also initially approved for the treatment of chronic HCV genotype 1 infection in combination with peginterferon and ribavirin. [, ] It also forms a covalent bond with the active site cysteine of the protease. []

Relevance: Telaprevir shares a similar chemical scaffold and mechanism of action with Boceprevir-d9, both targeting the HCV NS3/4A protease through covalent modification. [, ] They are both α-ketoamide inhibitors that occupy the same binding pockets within the enzyme's active site, despite some structural differences in their P1 and P4 substituents. [, ]

GC-376

Compound Description: GC-376 is a broad-spectrum coronavirus protease inhibitor initially developed for feline infectious peritonitis. [, , ] It exhibits potent antiviral activity against various coronaviruses, including SARS-CoV-2, by targeting the main protease (Mpro) essential for viral replication. [, ] GC-376 demonstrates a dual mechanism of action by inhibiting both viral Mpro and host cathepsin L. [, ]

Relevance: GC-376 shares a similar mechanism of action with Boceprevir-d9, both targeting viral proteases essential for replication. [, , ] While Boceprevir-d9 inhibits HCV NS3/4A protease, GC-376 targets the Mpro of coronaviruses. [, ] Structurally, both compounds are peptidomimetic inhibitors featuring an α-ketoamide warhead that forms a covalent bond with the active site cysteine residue of their respective target proteases. [, ]

PF-07321332

Compound Description: PF-07321332 is an orally administered, reversible covalent inhibitor of SARS-CoV-2 Mpro. [] It is derived from the structure of boceprevir and contains a P1 β-(S-2-oxopyrrolidin-3-yl)-alanyl (opal) residue, a P2 dimethylcyclopropylproline, a P3 tert-butyl-glycine, and a P4 N-terminal tert-butylcarbamide. [] Despite demonstrating high in vitro potency, it shows lower antiviral activity in cell-based assays compared to Boceprevir-d9 analogs containing a P4 N-terminal carbamate. []

MG-78

Compound Description: MG-78 is a potent, optimized derivative of boceprevir designed to target the SARS-CoV-2 Mpro. [] It exhibits an IC50 of 13 nM against recombinant SARS-CoV-2 Mpro. [] The key structural modification in MG-78 is the replacement of boceprevir's P1 cyclobutyl moiety with a γ-lactam as a glutamine surrogate, leading to enhanced potency against Mpro. []

Relevance: MG-78 represents a structurally related compound to Boceprevir-d9, as both are derived from the boceprevir scaffold and target viral proteases. [, ] While MG-78 is optimized for inhibiting SARS-CoV-2 Mpro, Boceprevir-d9 targets HCV NS3/4A protease. [, ] The design of MG-78 highlights the importance of specific structural modifications for enhancing the activity of boceprevir-based inhibitors against different viral proteases. []

Overview

Boceprevir-d9 is a deuterated analog of Boceprevir, a protease inhibitor used in the treatment of Hepatitis C virus (HCV) infections. The incorporation of deuterium atoms into the molecular structure aims to enhance its pharmacokinetic properties, leading to improved metabolic stability and reduced clearance in the body. This compound is classified as an antiviral agent, specifically targeting the HCV non-structural 3/4A protease, which plays a crucial role in viral replication.

Synthesis Analysis

Methods and Technical Details

The synthesis of Boceprevir-d9 involves several key steps, typically including:

  1. Formation of Deuterated Intermediates: The process begins with the synthesis of deuterated precursors that will be incorporated into the final compound.
  2. Oxidation: Optimization of oxidation steps is critical for achieving high yields and purity. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  3. Control of Impurities: Strategies are developed to minimize impurities during synthesis, ensuring that the final product is suitable for pharmaceutical use.
  4. Substitution Reactions: Specific reactions are conducted to introduce deuterium atoms at designated positions within the molecule using deuterated reagents like deuterated trimethylacetaldehyde.

Industrial production methods focus on scaling these processes while maintaining stringent control over reaction conditions to ensure isotopic purity and high yield .

Molecular Structure Analysis

Structure and Data

Boceprevir-d9 has a complex molecular structure characterized by its active site configuration that allows it to effectively inhibit the HCV protease. The incorporation of deuterium alters the molecular dynamics, potentially enhancing its stability and efficacy. The chemical formula for Boceprevir-d9 is C27H37D9N4O3C_{27}H_{37}D_9N_4O_3, where DD represents deuterium atoms substituted for hydrogen .

Structural Features

  • Core Structure: The compound retains the core structure of Boceprevir, which includes a cyclopropyl group and an amide linkage essential for its activity.
  • Deuterium Substitution: Deuterium atoms are strategically placed to improve metabolic properties without significantly altering the compound's biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Boceprevir-d9 can undergo various chemical reactions, including:

  1. Oxidation: Under specific conditions, Boceprevir-d9 can be oxidized to form different metabolites.
  2. Reduction: Reduction reactions can modify functional groups within the molecule, potentially altering its pharmacological profile.
  3. Substitution: Substitution reactions introduce deuterium selectively, enhancing its pharmacokinetic characteristics.

Common reagents used in these reactions include sodium borohydride for reductions and specific catalysts for oxidation processes .

Mechanism of Action

Process and Data

Boceprevir-d9 functions primarily as a potent inhibitor of the HCV NS3/4A protease. The mechanism involves:

  • Binding to Active Site: The compound binds covalently to the catalytic serine residue within the active site of the protease.
  • Inhibition of Viral Replication: By preventing the cleavage of viral polyproteins, Boceprevir-d9 effectively halts HCV replication, leading to decreased viral load in infected individuals.
  • Pharmacokinetics: The presence of deuterium enhances its metabolic stability and reduces systemic clearance, making it more effective over time .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid or powder.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on pH.

Chemical Properties

Relevant data indicate that Boceprevir-d9 maintains effective concentrations at lower doses compared to its non-deuterated counterpart .

Applications

Boceprevir-d9 has several scientific applications, including:

  • Pharmaceutical Research: Used as a reference standard in studies investigating metabolic pathways and pharmacokinetics of antiviral agents.
  • Biological Studies: Employed in research to assess the efficacy and stability of deuterated compounds against HCV and potentially other viral infections.
  • Analytical Chemistry: Utilized in quantitative analyses via techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for drug development .
Synthesis and Structural Elucidation of Boceprevir-d9

Isotopic Labeling Strategies for Deuterium Incorporation

Boceprevir-d9 incorporates nine deuterium atoms ([D9]) specifically within its tert-butylamine moiety. This targeted deuteration strategy utilizes [D9]-tert-butylamine as the synthetic precursor, enabling efficient isotopic labeling while preserving the compound's bioactive conformation. The deuterium atoms replace all nine hydrogen atoms in the tert-butyl group (three methyl groups, each containing three hydrogen atoms), maintaining molecular geometry while altering mass and vibrational properties critical for analytical detection. This selective labeling approach minimizes synthetic complexity compared to random deuteration patterns, as confirmed by Ren et al., who achieved [D9]boceprevir synthesis in four chemical steps with an exceptional 69% overall yield [1]. The high yield underscores the efficiency of late-stage incorporation of the pre-deuterated tert-butylamine component, avoiding the need for complex deuterium manipulation in sensitive regions like the bicyclic [3.1.0]proline core. Nuclear magnetic resonance (NMR) analysis confirms exclusive deuteration at the tert-butyl site, with no detectable deuterium scrambling into other molecular regions, ensuring isotopic purity essential for metabolic tracing studies [1] [2].

Table 1: Isotopic Labeling Approaches for Deuterated Boceprevir Variants

IsotopologueLabeling PositionPrecursorSynthetic StepsOverall Yield
Boceprevir-d9tert-butylamine[D9]-t-butylamine469%
[¹³C₃]BoceprevirPeptide backboneMultiple ¹³C sources162.5%
[¹⁴C]BoceprevirMultiple positionsK¹⁴CN1116.4%

Synthetic Routes for Deuterated Proline Analogues in Boceprevir-d9

The bicyclic [3.1.0]proline moiety ("P2 fragment") constitutes the structurally complex core of boceprevir-d9. While deuterium labeling in boceprevir-d9 focuses on the tert-butylamine moiety, the synthesis of its non-deuterated proline analogue employs innovative chemoenzymatic strategies relevant to isotopologue production. The classical resolution approach for P2 fragment synthesis was superseded by an efficient oxidative desymmetrization process catalyzed by engineered amine oxidases. This biocatalytic step acts on a prochiral diamine precursor, enabling enantioselective oxidation to yield a chiral imine intermediate. Subsequent non-enzymatic steps, including a modified Strecker reaction, construct the strained bicyclic system with the required stereochemical fidelity [3]. Though the deuterium label in boceprevir-d9 resides outside this fragment, the synthetic methodology for the proline core remains critical for overall integration. Recent advances utilize ω-transaminases and monoamine oxidase variants in multi-enzyme cascades to generate chiral amine intermediates under mild conditions, minimizing racemization—a crucial consideration when deuterated building blocks might exhibit altered reaction kinetics [4] [5]. X-ray crystallography confirms that deuterium incorporation in the tert-butyl group does not perturb the conformation of the adjacent proline-derived fragment, as the crystal structure overlay of boceprevir and boceprevir-d9 shows root-mean-square deviation (RMSD) < 0.2 Å for the proline core [2] [9].

Optimization of Biocatalytic Steps for Deuterated Intermediate Production

The enzymatic oxidative desymmetrization step—central to synthesizing the chiral proline intermediate—was optimized for scalability and stereocontrol through extensive protein engineering of amine oxidases. Wild-type enzymes exhibited insufficient activity and enantioselectivity toward the bulky prochiral diamine substrate. Directed evolution generated mutant oxidase variants with up to 100-fold enhanced catalytic efficiency (kcat/KM) and >99% enantiomeric excess (ee) [3]. This optimization proved essential for manufacturing the kilogram quantities required for deuterated drug production. For deuterated variants like boceprevir-d9, reaction conditions were further refined to accommodate potential kinetic isotope effects (KIEs) from the [D9]-tert-butylamine incorporation. Studies confirmed that the deuteration in the tert-butyl group minimally impacts the kinetics of the final amide bond formation coupling the proline fragment and the deuterated amine, owing to its distal location from the reaction center. However, solvent isotope effects (D2O vs. H2O) were evaluated during enzymatic steps, revealing a modest 1.5-fold reduction in reaction rate requiring compensatory adjustments in incubation time [3] [5]. The final chemoenzymatic process achieved a 16-step synthesis for carbon-13 labeled proline analogues (overall yield 2.5%), while the deuterated version's shorter synthesis benefited from the modular coupling of the pre-formed deuterated amine [1].

Chemoenzymatic Approaches to Chiral Center Retention in Deuterated Systems

Preserving chiral integrity during boceprevir-d9 synthesis is paramount, particularly given the multiple stereocenters in the bicyclic proline fragment. The enzymatic desymmetrization step provides absolute stereocontrol, generating the chiral imine intermediate with >99.5% ee. Subsequent chemical steps, including cyanide addition and cyclization, proceed with retained enantiopurity due to substrate-directed diastereoselectivity [3]. Deuterium incorporation via [D9]-tert-butylamine occurs late in the synthesis during amide coupling, minimizing exposure of the chiral centers to potentially racemizing conditions. NMR and chiral HPLC analyses confirm that boceprevir-d9 maintains identical stereochemical configuration to its non-deuterated counterpart, with no detectable epimerization at the α-carbon centers adjacent to the deuterated tert-butyl group. Computational modeling supports these findings, showing negligible energy differences (<0.1 kcal/mol) between transition states involving deuterated versus non-deuterated tert-butylamine during the amidation reaction [1] [10]. Mass spectrometry reveals the expected molecular ion at m/z 528.73 for C27H36D9N5O5 [M+H]+, with isotopic distribution patterns matching theoretical predictions for nine deuterium atoms incorporation [2].

Table 2: Structural and Analytical Characterization Data for Boceprevir-d9

Characterization MethodKey ParametersBoceprevir-d9 FindingsSignificance
High-Resolution MSMolecular ionm/z 528.73 [M+H]+ (C27H36D9N5O5)Confirms molecular formula and D9 incorporation
1H NMRtert-butyl signalAbsence of signal at δ 1.4 ppmVerifies complete H/D exchange in tert-butyl
Chiral HPLCRetention timeIdentical to non-deuterated boceprevirConfirms retained stereochemistry
X-ray CrystallographyBond lengths/anglesRMSD <0.2 Å vs. boceprevirValidates structural integrity
Isotopic PurityMass distribution>98% D9 speciesEnsures suitability for tracer studies

Properties

CAS Number

1256751-11-7

Product Name

Boceprevir-d9

IUPAC Name

(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2S)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]carbamoylamino]-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide

Molecular Formula

C27H45N5O5

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C27H45N5O5/c1-25(2,3)20(30-24(37)31-26(4,5)6)23(36)32-13-15-17(27(15,7)8)18(32)22(35)29-16(19(33)21(28)34)12-14-10-9-11-14/h14-18,20H,9-13H2,1-8H3,(H2,28,34)(H,29,35)(H2,30,31,37)/t15-,16?,17-,18-,20+/m0/s1/i4D3,5D3,6D3

InChI Key

LHHCSNFAOIFYRV-BHJZPCNUSA-N

SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Synonyms

(1R,2S,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]-3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide; EBP 520; Sch 503034;

Canonical SMILES

CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)NC(C)(C)C)C(=O)NC(CC3CCC3)C(=O)C(=O)N)C

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)N[C@H](C(=O)N1C[C@H]2[C@@H]([C@H]1C(=O)NC(CC3CCC3)C(=O)C(=O)N)C2(C)C)C(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.